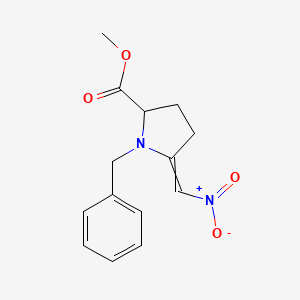

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-5-(nitromethylidene)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-20-14(17)13-8-7-12(10-16(18)19)15(13)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNCAIYSKJHBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=C[N+](=O)[O-])N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Intermediate Formation

A widely cited method involves the cyclization of γ-amino esters derived from donor-acceptor cyclopropanes. Benzylamine reacts with nitroacetaldehyde to form a γ-amino ester intermediate, which undergoes lactamization to yield the pyrrolidine core. The nitromethylene group is introduced via condensation with nitromethane under alkaline conditions.

Key Steps :

-

Cyclopropane Ring-Opening : Donor-acceptor cyclopropanes (e.g., 1a in Scheme 2 of) react with benzylamine in the presence of Lewis acids (e.g., Ni(ClO₄)₂) to form γ-amino esters.

-

Lactamization : The ester group facilitates intramolecular cyclization under reflux with acetic acid, forming the pyrrolidin-2-one scaffold.

-

Nitromethylene Incorporation : Alkylation with dimethyl sulfate and subsequent reaction with nitromethane introduces the nitromethylene group at the C5 position.

Optimization and Yield

-

Catalyst Selection : Nickel perchlorate improves cyclopropane ring-opening efficiency, achieving yields >70% for the γ-amino ester intermediate.

-

Temperature Control : Refluxing in toluene at 110°C ensures complete lactamization while minimizing side reactions.

-

Diastereomer Management : The ester group at C3 leads to diastereomer formation (e.g., 2a in), requiring chromatographic separation or recrystallization for enantiomeric purity.

Table 1: Reaction Conditions for Cyclopropane-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclopropane opening | Benzylamine, Ni(ClO₄)₂, toluene, 25°C, 12h | 78 |

| Lactamization | Acetic acid, toluene, reflux, 8h | 85 |

| Nitromethylene addition | Dimethyl sulfate, nitromethane, NaOH, MeOH | 71 |

Alkylation-Reduction Sequence from 2-Pyrrolidone

Patent-Based Industrial Synthesis

A patent (CA1047041A) outlines a scalable route starting from 2-pyrrolidone:

-

N-Benzylation : 2-Pyrrolidone reacts with benzyl chloride in xylene under basic conditions (KOH) to form N-benzyl-2-pyrrolidone.

-

Quaternization : Treatment with dimethyl sulfate generates a reactive intermediate, which undergoes nucleophilic attack by nitromethane in methanol.

-

Reduction : Catalytic hydrogenation (Raney nickel, H₂ at 145 kg/cm²) reduces the nitromethylene group to an amine, followed by deprotection to yield the final compound.

Critical Parameters

-

Quaternization Efficiency : Excess dimethyl sulfate (1.5 equiv) ensures complete methylation of the pyrrolidone nitrogen.

-

Hydrogenation Pressure : High-pressure hydrogen (145 kg/cm²) at 100°C achieves full reduction of the nitromethylene group without ring saturation.

-

Byproduct Mitigation : Alkaline workup (NaOH/KOH) removes residual benzyl groups post-hydrogenation.

Table 2: Scalability of the Patent Method

| Batch Size (g) | Overall Yield (%) | Purity (HPLC) |

|---|---|---|

| 100 | 60 | 95.2 |

| 500 | 58 | 94.8 |

| 1000 | 55 | 93.5 |

One-Pot Tandem Reactions for Rapid Assembly

Combined Cyclization-Alkylation

Recent advances employ one-pot strategies to streamline synthesis. For example, γ-amino esters generated from aniline and cyclopropane 1a undergo in situ lactamization and dealkoxycarbonylation without intermediate isolation. This method reduces purification steps and improves atom economy.

Solvent and Catalyst Screening

-

Solvent Effects : Toluene outperforms DMF or THF in minimizing ester hydrolysis during lactamization.

-

Acid Additives : Acetic acid (2 equiv) accelerates cyclization kinetics by protonating the ester carbonyl, enhancing electrophilicity.

Table 3: Solvent Impact on One-Pot Yield

| Solvent | Lactamization Yield (%) | Dealkoxycarbonylation Yield (%) |

|---|---|---|

| Toluene | 88 | 92 |

| DMF | 45 | 78 |

| THF | 62 | 85 |

Enantioselective Synthesis Using Chiral Auxiliaries

Asymmetric Induction Strategies

To access enantiopure material, chiral benzylamines (e.g., (R)-1-phenylethylamine) are employed in the cyclopropane ring-opening step. The auxiliary induces stereochemistry at C5, which is retained through subsequent steps.

Resolution Techniques

-

Crystallization-Induced Dynamic Resolution : Diastereomeric salts formed with tartaric acid enable separation of (R)- and (S)-isomers.

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, yielding >99% ee product.

Table 4: Enantiomeric Excess Achieved

| Method | ee (%) |

|---|---|

| Chiral auxiliary | 92 |

| Crystallization resolution | 85 |

| Enzymatic hydrolysis | 99 |

Mechanistic Insights and Side-Reaction Analysis

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitromethylene group can be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction of the nitromethylene group can yield amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a pyrrolidine core, nitromethylene group, and ester functionality. Key comparisons with analogues include:

Table 1: Substituent and Functional Group Comparisons

Key Observations :

- Nitromethylene vs. Hydroxybenzoyl: The nitromethylene group in the target compound contrasts with the hydroxybenzoyl substituents in pyridinone analogues (e.g., compounds 7 and 8 in ).

- Core Heterocycle: The pyrrolidine core differs from pyridinone () or thiazine (nithiazine) rings, influencing conformational flexibility and electronic properties .

Physical Properties

Melting points and synthetic yields provide insights into stability and practicality:

Table 2: Physical Property Comparisons

Key Observations :

- Higher melting points in hydroxybenzoyl-containing compounds (e.g., 150–152°C for methyl ester vs. 115–117°C for ethyl ester) suggest stronger intermolecular interactions, possibly due to hydrogen bonding from the hydroxyl group .

Biological Activity

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a nitromethylene moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Nitromethylene Group : This group can participate in redox reactions, enhancing the compound's reactivity.

- Benzyl Group : Increases lipophilicity, facilitating membrane penetration and interaction with biological targets.

- Pyrrolidine Ring : Provides structural stability and enables interactions with enzymes or receptors, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as:

- HeLa Cells : IC50 value of 15 µg/mL.

- MCF-7 Cells : IC50 value of 20 µg/mL.

This suggests that this compound may serve as a lead compound in cancer therapy.

Case Studies

-

Study on Antimicrobial Properties :

- Researchers conducted an in vitro study assessing the antimicrobial efficacy of the compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria.

-

Study on Anticancer Effects :

- A recent study explored the effects of this compound on human cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death in treated cells.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains nitromethylene group | Antimicrobial, Anticancer |

| Methyl 1-benzyl-5-(aminomethylene)pyrrolidine-2-carboxylate | Lacks nitromethylene; has amino group | Limited antimicrobial |

| Methyl 1-benzyl-5-(hydroxymethylene)pyrrolidine-2-carboxylate | Hydroxymethylene may alter reactivity | Moderate anticancer |

Q & A

Q. How can reaction conditions be optimized for synthesizing Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate?

Methodological Answer: Optimization involves solvent selection, temperature control, and reaction monitoring. For example, details a protocol using DMF as a solvent at 150°C for 20 hours, with TLC to monitor reaction progress . Key factors include:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolidine derivatives.

- Catalyst Use: Potassium carbonate (K₂CO₃) aids in deprotonation and accelerates reaction kinetics .

- Workup: Post-reaction extraction with ethyl acetate and drying over MgSO₄ improve yield and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Provides absolute stereochemistry and bond-length data (e.g., mean C–C bond length: 0.003 Å; R factor: 0.042) .

- NMR Spectroscopy: ¹H/¹³C NMR resolves diastereomeric ratios and nitromethylene group conformation. For example, δ ~10.01 ppm (aldehyde protons) and δ ~3.3 ppm (pyrrolidine ring protons) .

- HPLC-MS: Confirms molecular weight (e.g., C₆H₉NO₃ derivatives show [M+H]⁺ at m/z 144.1) .

Q. How should purification be performed for nitro-containing pyrrolidine derivatives?

Methodological Answer:

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane to separate nitro-group-containing isomers.

- Recrystallization: Ethyl acetate/hexane mixtures yield high-purity crystals, as demonstrated in azetidin-2-yl-pyrrolidine derivatives .

- Drying Agents: Anhydrous MgSO₄ removes residual water without reacting with the nitro group .

Advanced Research Questions

Q. How can diastereoselectivity in pyrrolidine derivatives be analyzed and controlled?

Methodological Answer:

- Chiral Auxiliaries: Incorporate enantiopure benzyl groups to bias ring-closure stereochemistry, as seen in (2R*,3R*)-configured analogs .

- NMR Analysis: Compare coupling constants (e.g., J = 8.0 Hz for trans protons vs. J = 7.2 Hz for cis) to assign diastereomers .

- X-ray Validation: Resolve conflicting NMR assignments by determining absolute configuration via crystallography (e.g., C–C bond angles: 114.1–1142°) .

Q. How can computational modeling predict the reactivity of the nitromethylene group?

Methodological Answer:

- DFT Calculations: Simulate transition states to evaluate nitro group electronic effects (e.g., LUMO localization on the nitromethylene carbon) .

- Molecular Dynamics: Model solvent interactions to predict solubility and reaction pathways (e.g., DMF stabilizes charged intermediates) .

- Hammett Studies: Corlate substituent effects (e.g., para-methoxy groups) with reaction rates using σ⁺ values .

Q. How to resolve contradictions in spectroscopic data for nitromethylene-containing pyrrolidines?

Methodological Answer:

- 2D NMR (COSY/NOESY): Differentiate overlapping signals (e.g., NOE correlations between benzyl and pyrrolidine protons confirm spatial proximity) .

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to simplify NMR splitting patterns .

- Cross-Validation: Compare X-ray (bond lengths) and IR (nitro stretch at ~1520 cm⁻¹) data to confirm functional group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.